2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine
CAS No.: 62625-63-2
Cat. No.: VC19446612
Molecular Formula: C16H14N2S
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62625-63-2 |
|---|---|
| Molecular Formula | C16H14N2S |
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine |
| Standard InChI | InChI=1S/C16H14N2S/c1-3-7-13(8-4-1)11-16-18-17-15(12-19-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
| Standard InChI Key | WTRXKHMUNBRQMM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=NN=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine consists of a thiadiazine ring (a six-membered heterocycle with two nitrogen atoms and one sulfur atom) substituted at positions 2 and 5 with benzyl and phenyl groups, respectively . The benzyl group (C₆H₅CH₂) and phenyl group (C₆H₅) contribute to the compound’s aromaticity and influence its electronic distribution, as evidenced by its LogP value of 4.39, indicating high lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N₂S |
| Molecular Weight | 342.457 g/mol |
| Exact Mass | 342.119 Da |
| Topological Polar Surface Area (TPSA) | 50.02 Ų |
| LogP | 4.39 |
Synthetic Methodologies
Condensation Reactions
A primary synthesis route involves the condensation of thiocarbohydrazide with benzil (1,2-diphenylethanedione) and substituted phenacyl bromides under reflux in ethanol . This method, reported by Bulka and Pfeiffer in 1976, yields 2-benzyl-5,6-diphenyl-6H-1,3,4-thiadiazine through cyclization and subsequent aromatic substitution . The reaction mechanism proceeds via nucleophilic attack of the thiocarbohydrazide’s sulfur atom on the carbonyl carbon of benzil, followed by dehydration and ring closure.
Table 2: Representative Synthesis Conditions
| Reagents | Conditions | Yield |
|---|---|---|
| Thiocarbohydrazide, Benzil, Phenacyl Bromide | Reflux in ethanol, 12 h | ~60–70% |
Alternative Routes
Other methods include:
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Oxidative Cyclization: Ferric chloride-mediated cyclization of benzalthiosemicarbazones, yielding 2-amino-5-phenyl-1,3,4-thiadiazole derivatives .
-
Phosphorus Pentasulfide Reactions: Conversion of N,N’-diacylhydrazines to 2,5-disubstituted thiadiazoles, though this route is less efficient for bulky aromatic groups .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Thiadiazine derivatives demonstrate broad-spectrum antimicrobial activity. A 2020 study found that 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine inhibited Staphylococcus aureus growth with an MIC of 8 µg/mL, comparable to ciprofloxacin . The benzyl and phenyl substituents in 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine may enhance membrane interaction, though empirical validation is needed.
Anticancer Prospects
Preliminary molecular docking studies suggest that thiadiazine derivatives inhibit tubulin polymerization by binding to the colchicine site (binding affinity: −9.2 kcal/mol) . This mechanism disrupts microtubule dynamics, inducing apoptosis in cancer cells.
Applications in Material Science
Ligand Design in Coordination Chemistry
The sulfur and nitrogen atoms in the thiadiazine ring enable coordination with transition metals. For instance, palladium(II) complexes of 1,3,4-thiadiazoles exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions (yield: 85–92%) .
Organic Electronics
The extended π-system of the benzyl and phenyl groups facilitates charge transport, making thiadiazines candidates for organic semiconductors. Thiadiazine-based polymers have achieved hole mobilities of 0.12 cm²/V·s in field-effect transistors .
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